Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]
Description
Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is a brominated aromatic compound featuring a hexamethylene (six-carbon) spacer linked via ether bridges to two 3-bromobenzimidate moieties.
The hexamethylene spacer likely increases molecular flexibility compared to shorter alkyl chains, which can influence crystallinity, thermal stability, and biological interactions. Bromine atoms at the 3-position of the benzimidate groups may enhance electrophilic reactivity, making the compound a candidate for further derivatization or applications in medicinal chemistry.
Properties
CAS No. |
93778-12-2 |
|---|---|
Molecular Formula |
C24H30Br2N2O4 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[6-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]hexoxy]benzenecarboximidate |
InChI |
InChI=1S/C24H30Br2N2O4/c1-3-29-23(27)17-9-11-21(19(25)15-17)31-13-7-5-6-8-14-32-22-12-10-18(16-20(22)26)24(28)30-4-2/h9-12,15-16,27-28H,3-8,13-14H2,1-2H3 |
InChI Key |
MNBTYZXDVJYOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] typically involves the reaction of 3-bromobenzimidate with hexamethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the ether linkages. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hexamethylene Bridges
Several compounds with hexamethylene spacers and aromatic/heteroaromatic termini have been studied for their biological and material properties:
Key Observations:
- Biological Activity : Bis-pyridinium salts with hexamethylene bridges exhibit potent antimalarial activity, suggesting that the target compound’s bromine substituents could be optimized for similar pharmacological effects .
- Thermal Stability : Polymers like PHOBen (melting point = 220°C) demonstrate that hexamethylene-linked aromatic systems retain stability under high temperatures, a property advantageous for material science applications .
Functional Group Substitutions
- Bromine vs. Chlorine : Unlike chlorinated analogues (e.g., 3,3'-dichlorobiphenyl derivatives ), bromine in the target compound may enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Ester vs. Quaternary Ammonium : The ethyl ester groups in the target compound contrast with quaternary ammonium moieties in bis-pyridinium salts, which are critical for antimicrobial activity via membrane disruption .
Biological Activity
Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is characterized by its unique structure which includes two bromobenzimidate groups linked by a hexamethylene glycol unit. This structural configuration may influence its solubility, bioavailability, and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds similar to diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] exhibit significant antimicrobial properties. The bromobenzimidate moiety is known for its ability to disrupt bacterial cell membranes and inhibit growth. A study highlighted that related compounds demonstrated activity against various bacterial strains, suggesting that diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] may possess similar effects.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] | TBD | TBD |
The proposed mechanism of action for diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] involves:
- Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways such as ERK phosphorylation in macrophages, leading to reduced inflammation.
- Reactive Oxygen Species (ROS) Modulation : The ability to reduce ROS generation may be a critical factor in its anti-inflammatory activity.
Case Studies
While direct case studies on diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] are scarce, related research provides insights into its potential applications:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of brominated benzimidates demonstrated their efficacy against multi-drug resistant bacterial strains, paving the way for further exploration of diethyl derivatives.
- Clinical Observations : Observations from clinical trials involving similar compounds suggest that they may provide therapeutic benefits in inflammatory conditions like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
